molecular formula C9H11FO3 B130166 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one CAS No. 134878-53-8

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one

Cat. No.: B130166
CAS No.: 134878-53-8
M. Wt: 186.18 g/mol
InChI Key: NIHUXGYTSJGBSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

. The production likely involves similar synthetic routes as those used in laboratory settings, with optimizations for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of new compounds.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making the compound valuable for research in biochemistry and molecular biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science.

Properties

IUPAC Name

3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUXGYTSJGBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=C(C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565844
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134878-53-8
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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